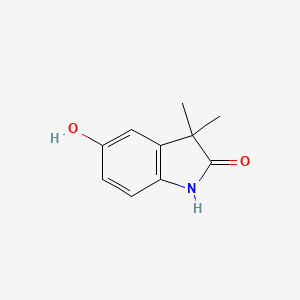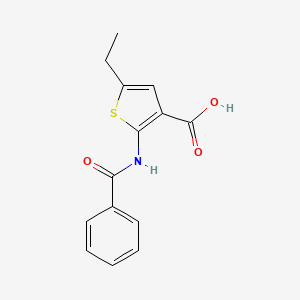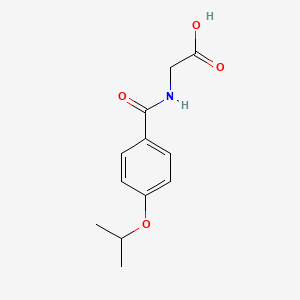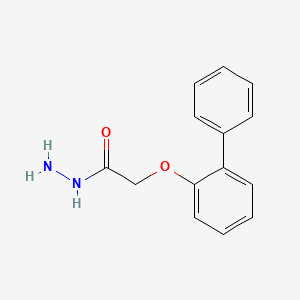
5-羟基-3,3-二甲基吲哚-2-酮
描述
5-Hydroxy-3,3-dimethylindolin-2-one, commonly referred to as 5-hydroxy-3,3-dimethylindolin-2-one (HDMI), is a naturally occurring compound found in a variety of plants, fungi, and other organisms. HDMI is a member of the indole family, which is a class of compounds that have a wide range of biological activities. It has been used in scientific research for its ability to modulate the activity of various enzymes and receptors and has been studied for its potential therapeutic applications.
科学研究应用
复杂配体的合成
5-羟基-3,3-二甲基吲哚-2-酮: 是复杂配体合成中的前体。 研究人员已经开发了一种新的配体,3-((2-羟基苯基)亚氨基)-2-(5-甲氧基-3,3-二甲基吲哚-2-亚基)丙醛 (LOH),由该化合物制成 。这些配体可以与过渡金属离子结合,形成在催化和材料科学中至关重要的络合物。
神经保护剂
该化合物的衍生物正在探索其作为神经保护剂的潜力。 通过合成新的 2,3-二氢吲哚衍生物,研究人员旨在创建内源激素褪黑素的类似物,褪黑素具有神经保护特性 。这种应用在开发治疗神经退行性疾病的药物方面意义重大。
褪黑素受体结合亲和力
该化合物用于合成具有高褪黑素受体结合亲和力的分子。 此类分子在调节昼夜节律方面有应用,可用于治疗睡眠障碍 .
化学选择性还原
在合成化学中,5-羟基-3,3-二甲基吲哚-2-酮 参与化学选择性还原过程。 这对于复杂分子中特定官能团的选择性合成至关重要,这在药物化学中具有广泛的意义 .
光学化学传感器
该化合物的衍生物也正在研究其在光学化学传感器中的应用。 这些传感器可以检测特定化学物质或环境变化,这对于监测污染物或检测有害物质至关重要 .
医药中间体
最后,5-羟基-3,3-二甲基吲哚-2-酮 是医药行业的关键中间体。 它用于合成各种药物,包括具有抗抑郁和降压活性的药物 .
安全和危害
作用机制
Target of Action
5-Hydroxy-3,3-dimethylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Hydroxy-3,3-dimethylindolin-2-one may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Hydroxy-3,3-dimethylindolin-2-one may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological processes , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
生化分析
Biochemical Properties
5-Hydroxy-3,3-dimethylindolin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme α-glucosidase, where 5-Hydroxy-3,3-dimethylindolin-2-one acts as an inhibitor . This interaction is crucial as it can influence the breakdown of carbohydrates and glucose metabolism. Additionally, it has been shown to interact with α-amylase, albeit to a lesser extent . These interactions highlight the compound’s potential in modulating metabolic pathways.
Cellular Effects
5-Hydroxy-3,3-dimethylindolin-2-one has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that it can induce cytotoxic effects in certain cancer cell lines, leading to programmed cell death . This effect is mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-3,3-dimethylindolin-2-one involves several key interactions at the molecular level. It binds to the active sites of enzymes such as α-glucosidase and α-amylase, inhibiting their activity . This inhibition is achieved through specific binding interactions that block the enzyme’s ability to catalyze its substrate. Additionally, 5-Hydroxy-3,3-dimethylindolin-2-one can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-3,3-dimethylindolin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-3,3-dimethylindolin-2-one remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects in cell cultures, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-3,3-dimethylindolin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of α-glucosidase activity . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and other systemic effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-Hydroxy-3,3-dimethylindolin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5, which play a role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. The compound’s metabolism also involves its conversion to other bioactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of 5-Hydroxy-3,3-dimethylindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, indicating its potential for central nervous system effects . Additionally, it is distributed to various tissues, including the liver, intestines, and brain, where it can exert its biological effects.
Subcellular Localization
5-Hydroxy-3,3-dimethylindolin-2-one is localized to specific subcellular compartments, which can influence its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its biological activity.
属性
IUPAC Name |
5-hydroxy-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)7-5-6(12)3-4-8(7)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYKLYNZCWHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360928 | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80711-56-4 | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxy-3,3-dimethylindolin-2-one synthesized?
A1: 5-Hydroxy-3,3-dimethylindolin-2-one is synthesized through a photochemical reaction. N-(Cyclohexyl)dimethylketenimine reacts with p-benzoquinone under light irradiation to yield the 1:1 adduct, 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one []. The proposed mechanism involves a photoaddition step followed by a rearrangement.
Q2: What is the structure of 5-hydroxy-3,3-dimethylindolin-2-one?
A2: While the research paper [] doesn't provide a detailed spectroscopic characterization of 5-hydroxy-3,3-dimethylindolin-2-one, it describes the compound as a 1:1 adduct formed from the reaction of N-(Cyclohexyl)dimethylketenimine and p-benzoquinone. This information, combined with the proposed mechanism, suggests the structure consists of an indolin-2-one core with a hydroxyl group at the 5-position, two methyl groups at the 3-position, and a cyclohexyl group attached to the nitrogen atom of the indoline ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)



![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)



![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

